2,3,4,5-Tetrahydro-1-benzothiepin-5-ol
CAS No.: 20500-27-0
Cat. No.: VC21332014
Molecular Formula: C10H12OS
Molecular Weight: 180.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20500-27-0 |
|---|---|
| Molecular Formula | C10H12OS |
| Molecular Weight | 180.27 g/mol |
| IUPAC Name | 2,3,4,5-tetrahydro-1-benzothiepin-5-ol |
| Standard InChI | InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2 |
| Standard InChI Key | KAFZCUFUJCWFTO-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C2SC1)O |
| Canonical SMILES | C1CC(C2=CC=CC=C2SC1)O |
Introduction
Chemical Structure and Properties
2,3,4,5-Tetrahydro-1-benzothiepin-5-ol features a molecular formula of C10H12OS and a molecular weight of 180.27 g/mol . The compound's structure consists of a benzene ring fused with a seven-membered heterocyclic ring containing a sulfur atom, with a hydroxyl group at position 5. This unique structural arrangement contributes to its diverse chemical properties and biological activities.
Physical and Chemical Characteristics
The physical appearance of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol is typically described as a powder . For optimal stability and preservation, it is recommended to store this compound at 4°C . The presence of the hydroxyl group at the 5-position creates a stereogenic center, resulting in distinct stereoisomers with potentially different biological activities.
Stereochemistry and Isomers
Two significant stereoisomers of the compound have been identified and studied: (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol and (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol. These isomers differ in the spatial orientation of the hydroxyl group at position 5, which can significantly influence their reactivity and biological activities .
Table 1: Key Chemical Properties of 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol
Structural Identification Parameters
The stereoisomers of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol can be distinguished using various structural identification parameters. The (5R) and (5S) isomers possess distinct Standard InChI representations and InChI Keys, serving as unique identifiers for these compounds in chemical databases and research literature.
Table 2: Stereoisomer Identification Parameters
Synthesis Methods
The synthesis of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol has been explored through various methodologies, with particular emphasis on achieving stereoselectivity in the final product. Understanding these synthetic routes is crucial for researchers working with this compound and its derivatives.
Conventional Synthesis
Traditional synthesis of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common approach includes the reaction of a thiol with a benzyl halide, followed by cyclization using a base. These reactions often require precise temperature control and the presence of specific catalysts to ensure the desired stereochemistry in the final product.
Enantioselective Synthesis
A significant advancement in the synthesis of this compound has been the development of highly enantioselective methods. Research has demonstrated the successful synthesis of benzothiepine via an enantioenriched sulfoxide intermediate, achieved through asymmetric oxidation with a chiral oxaziridine, resulting in an enantiomeric ratio of 89:11 . The key step in this methodology involves a thermodynamically controlled asymmetric cyclization reaction that produces two new stereogenic centers, yielding the (4R,5R) isomer with a remarkable enantiomeric ratio of 98:2 .
Biological and Pharmaceutical Applications
The unique structural features of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol contribute to its diverse biological activities and potential therapeutic applications. Research into these applications continues to expand our understanding of this compound's importance in pharmaceutical development.
Antimicrobial and Anticancer Properties
2,3,4,5-Tetrahydro-1-benzothiepin-5-ol has been studied for its potential antimicrobial and anticancer activities. The compound's ability to interact with specific cellular targets suggests it may interfere with critical biological processes in pathogenic microorganisms and cancer cells, making it a subject of interest in drug discovery efforts targeting these conditions.
Neurological Applications
Another promising area of research involves the potential therapeutic effects of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol in the treatment of neurological disorders. Similar compounds in the benzothiepin series, such as 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols, have demonstrated activity on the central nervous system in mice, suggesting potential applications in addressing various neurological conditions.
Mechanism of Action
The biological activities of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol are believed to result from its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The specific stereochemistry of the compound, such as the (5S) or (5R) configuration, can significantly influence its biological activity compared to non-stereospecific forms.
Research Developments and Applications
Current research on 2,3,4,5-tetrahydro-1-benzothiepin-5-ol and related benzothiepine compounds has revealed promising applications in various areas of medicinal chemistry and pharmaceutical development.
Apical Sodium-dependent Bile acid Transporter Inhibition
Benzothiepines have shown significant potential in medicinal chemistry, particularly in the development of Apical Sodium-dependent Bile acid Transporter inhibitors. These inhibitors can reduce serum cholesterol levels by preventing bile acid reabsorption without causing systemic side effects. This mechanism makes benzothiepine derivatives valuable candidates for the treatment of hypercholesterolemia and related cardiovascular conditions.
Structure-Activity Relationships
Research has demonstrated that structural modifications of benzothiepines, such as the addition of electron-donating groups, can significantly enhance their biological activity. These structure-activity relationships provide valuable insights for the rational design of more potent and selective benzothiepin derivatives for specific therapeutic applications.
Applications in Pharmaceutical Research
2,3,4,5-Tetrahydro-1-benzothiepin-5-ol serves as an important building block in pharmaceutical research, contributing to the synthesis of more complex molecules with enhanced biological activities. The compound is included in comprehensive catalogs of life science products offered by chemical suppliers, highlighting its importance in research and development .
| Hazard Type | Classification | Reference |
|---|---|---|
| Skin Irritation | Category 2 | |
| Eye Irritation | Category 2A | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System |
Use Restrictions
It is important to note that 2,3,4,5-tetrahydro-1-benzothiepin-5-ol is designated for research and development use only . The compound should be handled only by, or under the direct supervision of, technically qualified individuals familiar with the potential hazards associated with chemical research materials .
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